4-(Furan-3-yl)-2-methylpyrrolidine
Description
4-(Furan-3-yl)-2-methylpyrrolidine is a bicyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at position 2 and a furan-3-yl moiety at position 2. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their conformational flexibility, which allows for diverse interactions with biological targets. The furan ring, a five-membered aromatic heterocycle with oxygen, introduces electronic and steric effects that modulate reactivity and solubility.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(furan-3-yl)-2-methylpyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-7-4-9(5-10-7)8-2-3-11-6-8/h2-3,6-7,9-10H,4-5H2,1H3 |
InChI Key |
BWMAVMFSKHXDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)C2=COC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-yl)-2-methylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of furan derivatives with suitable amines can lead to the formation of the desired pyrrolidine ring . Another method involves the use of sulfur ylides and alkynes to construct the furan motif, followed by further functionalization to introduce the pyrrolidine ring .
Industrial Production Methods
Industrial production of 4-(Furan-3-yl)-2-methylpyrrolidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-yl)-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
Major products formed from these reactions include oxygenated furan derivatives, reduced pyrrolidine compounds, and substituted furan and pyrrolidine derivatives .
Scientific Research Applications
4-(Furan-3-yl)-2-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 4-(Furan-3-yl)-2-methylpyrrolidine with selected pyrrolidine and pyridine derivatives from the literature:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-(Furan-3-yl)-2-methylpyrrolidine* | C₉H₁₃NO | 151.21 | N/A | 2-methyl, 4-furan-3-yl |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | C₂₄H₁₈ClN₃ | 391.88 | 268–287 | Chloro, substituted phenyl, amino |
| (S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one | C₁₈H₂₀N₂O | 296.37 | 145–147 | Benzyl, methylpyridinone |
| 1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]... | C₂₃H₂₀F₄N₂O₃ | 464.41 | N/A | Fluorophenyl, trifluoromethylfuran |
*Theoretical values for 4-(Furan-3-yl)-2-methylpyrrolidine are calculated based on standard molecular modeling. Experimental data for analogs are derived from literature .
Key Observations :
- Molecular Weight : The target compound has a lower molecular weight compared to phenyl-substituted analogs, suggesting improved bioavailability.
- Melting Points : Aromatic substituents (e.g., chloro, phenyl) increase melting points due to enhanced intermolecular interactions. The furan ring may lower the melting point relative to bulkier analogs.
- Electronic Effects : The electron-rich furan ring could enhance nucleophilicity at the pyrrolidine nitrogen, contrasting with electron-withdrawing groups (e.g., trifluoromethyl) in the patent compound .
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